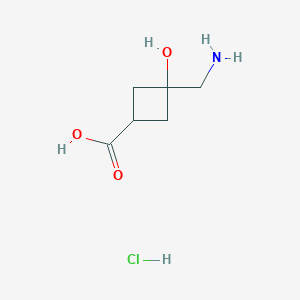

3-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride

Description

3-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride is a cyclobutane-derived compound featuring a hydroxy group, aminomethyl substituent, and carboxylic acid moiety, with a hydrochloride counterion. Its molecular formula is C₆H₁₀ClNO₃, and it is primarily utilized in pharmaceutical research as a chiral building block or intermediate in drug synthesis. Key identifiers include:

Properties

IUPAC Name |

3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c7-3-6(10)1-4(2-6)5(8)9;/h4,10H,1-3,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKKOESOFHPYKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(CN)O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with an aminomethylating agent, followed by the introduction of a hydroxyl group through oxidation or substitution reactions. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction temperatures and pressures to facilitate the cyclization and functionalization processes.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to convert the carboxylic acid to an alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes or receptors, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to various effects.

Comparison with Similar Compounds

cis-(1S,3S)-3-(Aminomethyl)cyclobutane-1-carboxylic Acid Hydrochloride

1-Amino-3-(benzyloxy)cyclobutane-1-carboxylic Acid Hydrochloride

Methyl 1-Amino-3-methoxycyclobutane-1-carboxylate Hydrochloride

- Structure : Methoxy and methyl ester groups replace hydroxy and carboxylic acid.

- CAS : 1260387-16-3 ().

- Molecular Formula: C₇H₁₄ClNO₃.

- Molecular Weight : 195.65 g/mol.

- Key Differences : The ester group enhances lipophilicity, while the methoxy substituent may alter electronic properties compared to the hydroxy group .

3-(Aminomethyl)adamantane-1-carboxylic Acid Hydrochloride

- Structure : Adamantane core instead of cyclobutane.

- CAS : 97350-00-0 ().

- Molecular Formula: C₁₂H₂₀ClNO₂.

- Molecular Weight : 245.75 g/mol.

- Key Differences : The adamantane scaffold provides enhanced rigidity and metabolic resistance but increases molecular weight significantly .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| 3-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride | 109826-20-2 | C₆H₁₀ClNO₃ | 179.60 | Hydroxy, aminomethyl, carboxylic acid | Chiral intermediates, drug design |

| cis-(1S,3S)-3-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride | 1427319-42-3 | C₆H₁₂ClNO₂ | 165.62 | Aminomethyl, carboxylic acid | Peptide mimetics |

| 1-Amino-3-(benzyloxy)cyclobutane-1-carboxylic acid hydrochloride | 1207894-63-0 | C₁₂H₁₆ClNO₃ | 257.71 | Benzyloxy, aminomethyl, carboxylic acid | Prodrug synthesis |

| Methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride | 1260387-16-3 | C₇H₁₄ClNO₃ | 195.65 | Methoxy, methyl ester, aminomethyl | Lipophilic prodrug development |

| 3-(Aminomethyl)adamantane-1-carboxylic acid hydrochloride | 97350-00-0 | C₁₂H₂₀ClNO₂ | 245.75 | Adamantane core, aminomethyl, carboxylic acid | Antiviral agents, CNS drugs |

Biological Activity

3-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride, commonly referred to as a cyclic amino acid derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a cyclobutane ring, an aminomethyl group, and a hydroxyl group, which contribute to its diverse reactivity and interaction with biological systems.

- Molecular Formula : C₆H₁₂ClNO₃

- Molecular Weight : Approximately 182 Da

- CAS Number : 2137723-29-4

The presence of functional groups such as the hydroxyl and carboxylic acid moieties enhances the compound's reactivity, making it a versatile intermediate in organic synthesis and medicinal applications .

The biological activity of 3-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride is primarily attributed to its interaction with specific molecular targets. The aminomethyl group is capable of engaging with enzymes or receptors, while the hydroxyl and carboxylic acid groups facilitate hydrogen bonding and other interactions critical for modulating biological processes .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have demonstrated that cyclic amino acids can possess antimicrobial properties, suggesting potential applications in treating infections .

- Neuroprotective Effects : The structural characteristics may allow for interactions with neurotransmitter systems, potentially providing neuroprotective benefits .

- Inhibition of Enzymatic Activity : Similar compounds have shown the capability to inhibit specific enzymes, which may be explored further for therapeutic purposes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride, it is essential to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Aminocyclobutanecarboxylic Acid | Cyclobutane ring with an amino group | Exhibits lower toxicity and similar biological activity |

| 2-Aminocyclobutanecarboxylic Acid | Similar cyclic structure | Different stereochemistry affects receptor binding |

| 3-Hydroxycyclobutanecarboxylic Acid | Hydroxyl group on cyclobutane | Potentially different metabolic pathways |

This table highlights the diversity within the cyclobutane series while emphasizing the specific receptor interactions and biological activities unique to 3-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Studies : A recent investigation assessed the antimicrobial efficacy of various cyclic amino acids, including derivatives like 3-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride. Results indicated significant inhibition against Gram-positive bacteria .

- Neuroprotective Potential : Research focusing on non-proteinogenic amino acids has suggested that compounds similar to 3-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid may exhibit neuroprotective properties through modulation of neurotransmitter release .

- Enzyme Inhibition : Inhibitory effects on specific glycosidases were noted in studies involving related amides, indicating potential pathways for therapeutic application in metabolic disorders .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : Reductive amination is a common approach for similar cyclobutane derivatives. For example, condensation of a ketone precursor (e.g., 3-hydroxycyclobutanone) with an amine (e.g., benzylamine) using sodium cyanoborohydride (NaBH3CN) under acidic conditions can yield the aminomethyl intermediate. Subsequent acid hydrolysis (HCl) forms the hydrochloride salt .

- Critical Parameters : pH control during reductive amination (pH ~5–6) minimizes side reactions like over-reduction. Purification via recrystallization (ethanol/water) improves purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and stereochemical integrity?

- Methodology :

- NMR : ¹H/¹³C NMR confirms the cyclobutane ring (δ ~2.5–3.5 ppm for ring protons) and hydroxy/aminomethyl groups (δ ~1.5–2.0 ppm for -NH2; δ ~4.5 ppm for -OH) .

- HPLC-MS : Reverse-phase C18 columns (e.g., Zorbax SB-C18) with a mobile phase of 0.1% TFA in water/acetonitrile resolve enantiomers and detect impurities (<1%) .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) show degradation via hydrolysis of the cyclobutane ring in aqueous solutions. Lyophilized samples stored at -20°C retain >90% potency. Buffered solutions (pH 4–6) are optimal for short-term storage .

Advanced Research Questions

Q. What computational models predict the compound’s conformational flexibility and binding affinity to biological targets (e.g., enzymes, receptors)?

- Methodology : Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) analyze the cyclobutane ring’s strain energy (~25–30 kcal/mol) and its impact on binding. Docking studies (AutoDock Vina) with γ-aminobutyric acid (GABA) receptors suggest moderate affinity (Kd ~10–50 µM) due to steric hindrance from the hydroxy group .

Q. How can contradictory data on the compound’s solubility and permeability be resolved in drug discovery workflows?

- Methodology :

- Solubility : Use shake-flask assays with phosphate buffer (pH 7.4) and co-solvents (e.g., DMSO ≤1%) to measure intrinsic solubility (~2–5 mg/mL). Contradictions arise from polymorphic forms; X-ray diffraction identifies crystalline vs. amorphous states .

- Permeability : Parallel artificial membrane permeability assays (PAMPA) show low logPe values (-6.5 to -5.8), suggesting poor blood-brain barrier penetration. MDCK cell monolayers validate this with apparent permeability (Papp) <1 × 10⁻⁶ cm/s .

Q. What strategies mitigate off-target interactions observed in in vitro assays (e.g., kinase inhibition)?

- Methodology :

- Selectivity Screening : Broad kinase panels (e.g., Eurofins KinaseProfiler) identify off-target hits (e.g., inhibition of MAPK14 at IC50 ~1 µM).

- Structure-Activity Relationship (SAR) : Modifying the hydroxy group to a methoxy or fluorine substituent reduces off-target binding while retaining target affinity .

Key Research Challenges

- Stereochemical Complexity : The (1s,3s) stereoisomer requires chiral chromatography (e.g., Chiralpak IA) for separation, with enantiomeric excess (ee) >98% critical for biological studies .

- Metabolic Stability : Microsomal assays (human liver microsomes) indicate rapid oxidation (t1/2 ~15 min), necessitating prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.